![molecular formula C10H8Cl4N2O2 B6344927 Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate CAS No. 859775-89-6](/img/structure/B6344927.png)

Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

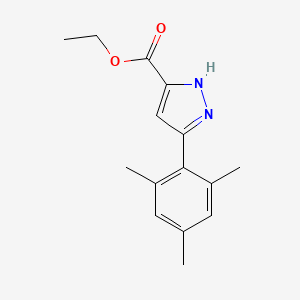

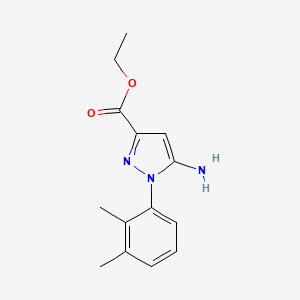

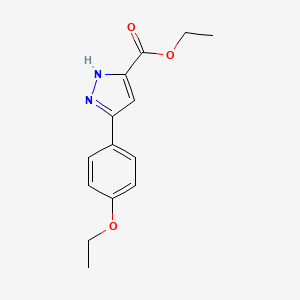

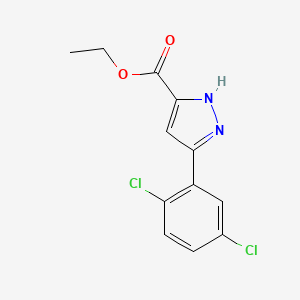

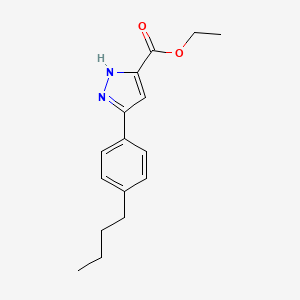

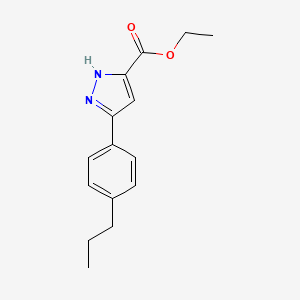

Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate, commonly known as ECTP, is an organic compound and a chlorinated derivative of phenylhydrazine. It is a colorless solid that is soluble in organic solvents and has a strong odor. ECTP is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and a stabilizer for polymers. It is also used as a flame retardant and a corrosion inhibitor in the electronics industry.

Scientific Research Applications

ECTP is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a stabilizer for polymers. It has also been used as a flame retardant and a corrosion inhibitor in the electronics industry. Additionally, ECTP has been used as a fluorescent probe in the study of proteins and as a photodynamic therapy agent in the treatment of cancer.

Mechanism of Action

ECTP is an organic compound that acts as a catalyst in the polymerization of monomers. It enables the formation of polymers by facilitating the formation of covalent bonds between monomers. In addition, ECTP acts as a flame retardant by forming a protective layer on the surface of polymers, which prevents the formation of flammable gases.

Biochemical and Physiological Effects

ECTP has been found to be non-toxic and non-irritating to skin and eyes. However, it has been found to be toxic to aquatic organisms, so it should be handled with care when used in laboratory experiments. Additionally, ECTP has been found to have a weak estrogenic activity, so it should not be used in experiments involving reproductive toxicity.

Advantages and Limitations for Lab Experiments

ECTP has several advantages for laboratory experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and has a wide range of applications. However, ECTP is toxic to aquatic organisms and has a weak estrogenic activity, so it should be handled with care when used in laboratory experiments.

Future Directions

There are many potential future directions for research involving ECTP. These include further studies on its toxicity, its effects on reproductive toxicity, and its potential uses as a flame retardant, a corrosion inhibitor, and a photodynamic therapy agent. Additionally, further research could be conducted on its potential uses as a fluorescent probe in the study of proteins and its ability to facilitate the formation of polymers.

Synthesis Methods

ECTP can be synthesized in a two-step process. The first step involves the reaction of phenylhydrazine with 2,4,5-trichlorophenol in the presence of an acid catalyst. This reaction produces the intermediate compound, 2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetic acid. The second step involves the esterification of this intermediate with ethyl alcohol to form ECTP.

properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(2,4,5-trichlorophenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl4N2O2/c1-2-18-10(17)9(14)16-15-8-4-6(12)5(11)3-7(8)13/h3-4,15H,2H2,1H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPJJDCXHINUQM-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC(=C(C=C1Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC(=C(C=C1Cl)Cl)Cl)/Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)

![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344912.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344924.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)